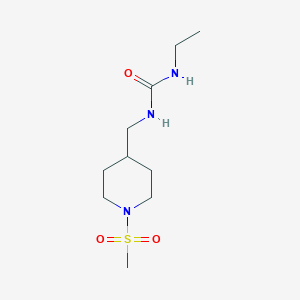

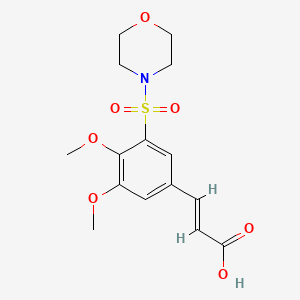

Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

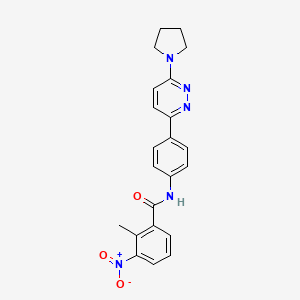

Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate, also known as CTB, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a thiazole derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate involves its binding to gangliosides on the cell membrane of neurons. Gangliosides are glycolipids that are present on the cell membrane of neurons and are involved in various cellular processes. Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate binds to the gangliosides and is taken up by the neuron through endocytosis. Once inside the neuron, Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate is transported to the cell body and is transported along the axon to the synapse.

Biochemical and Physiological Effects:

Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate has been shown to have minimal toxicity and has been used extensively in various studies to map neural circuits. It does not affect the physiology of the neuron and has been shown to be a useful tool for studying the connectivity of neurons in various organisms.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate in lab experiments include its high selectivity for labeling neurons that are connected to each other, its minimal toxicity, and its ease of use. However, the limitations of using Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate include its low solubility in aqueous solutions, its sensitivity to light, and its limited ability to label neurons that are not connected to each other.

Future Directions

There are several future directions for the use of Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate in scientific research. One direction is the development of new methods for synthesizing Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate that increase the yield and purity of the compound. Another direction is the development of new techniques for labeling neurons that are not connected to each other. Finally, Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate could be used in combination with other tracers to study the connectivity of neural circuits in greater detail.

Synthesis Methods

The synthesis method of Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate involves the reaction of butylamine, chloroacetyl chloride, and thioamide in the presence of a base. The reaction results in the formation of Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate as a white crystalline solid. This method has been optimized by various researchers to increase the yield and purity of Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate.

Scientific Research Applications

Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate has been extensively used in scientific research as a selective tracer for mapping neural circuits. It has been shown to label neurons that are connected to each other and has been used to study the neural circuits of various organisms such as mice, rats, and zebrafish. Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate has also been used in the study of the olfactory system and has been shown to be a useful tool for identifying the olfactory receptor neurons that are activated by specific odorants.

properties

IUPAC Name |

ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O2S/c1-3-5-6-13-11-14-8(7-12)9(17-11)10(15)16-4-2/h3-7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHGAFIRRZRYQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=C(S1)C(=O)OCC)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2641492.png)

![Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2641500.png)

![1-(Chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641502.png)

![2-(2-methoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2641504.png)

![N-(benzo[d]thiazol-2-yl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2641505.png)

![5-[(mesitylsulfonyl)amino]-N,N-dimethyl-2-piperazin-1-ylbenzamide](/img/structure/B2641508.png)